molecular formula C24H30O7 B584008 (+/-)-Hypophyllanthin CAS No. 78215-54-0

(+/-)-Hypophyllanthin

Cat. No. B584008
CAS RN: 78215-54-0
M. Wt: 430.497
InChI Key: LBJCUHLNHSKZBW-LZJOCLMNSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability .

Scientific Research Applications

  • Immunomodulating Properties : Hypophyllanthin has potent immunomodulating properties, along with anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. Its effects on the immune system, cancer, and other diseases provide insights into its pharmacological effects (Wan Azmira Wan Saidin et al., 2023).

  • Role in Modulating Immune System : Hypophyllanthin, as a bioactive metabolite in Phyllanthus species, plays a significant role in modulating both innate and adaptive immune systems. It has potential therapeutic benefits for treating immune-related diseases (I. Jantan et al., 2019).

  • Anti-Inflammatory Effects : Hypophyllanthin demonstrates anti-inflammatory effects by downregulating NF-κB/MAPKs/PI3K-Akt signaling pathways in in vitro cellular models (H. Harikrishnan et al., 2018).

  • Inhibition of P-glycoprotein : It inhibits the function of P-glycoprotein, crucial in drug resistance, as observed in Caco-2 cells (Naphassamon Sukhaphirom et al., 2013).

  • Protection Against Liver Toxicity : Hypophyllanthin has shown protective effects against carbon tetrachloride- and galactosamine-induced cytotoxicity in rat hepatocytes (K. Syamasundar et al., 1985).

  • Anticancer Activity : It exhibits significant anticancer activities against breast cancer in both in vitro and in vivo methods (Madhukiran Parvathaneni et al., 2014).

  • Endothelium-Independent Vasorelaxation : Hypophyllanthin significantly relaxes vascular tension through endothelium-independent mechanisms, potentially involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).

  • Antiallergic Activity : Hypophyllanthin from Phyllanthus amarus exhibits antiallergic activity, potentially preventing the activation of the H1 receptor (Nur Zahirah Abd Rani et al., 2021).

  • Enhancing Cytotoxic Responses in Multidrug-Resistant Cells : Phyllanthin and hypophyllanthin enhance the cytotoxic response mediated by vinblastine with multidrug-resistant KB cells, suggesting an interaction with the P-glycoprotein (A. Somanabandhu et al., 1993).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at what biological molecules it interacts with, and how this interaction leads to its effects .

Safety and Hazards

This would involve looking at any risks associated with the compound. It could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely .

properties

IUPAC Name

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-LZJOCLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857866
Record name (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Hypophyllanthin

CAS RN

33676-00-5, 78215-54-0
Record name Hypophyllanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33676-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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